1-Chloropyrene

Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and their Environmental Significance

Polycyclic Aromatic Hydrocarbons (PAHs) are a group of organic compounds composed of two or more fused aromatic rings. nih.gov These compounds are widespread environmental contaminants that are formed from the incomplete combustion of carbon-containing materials. nih.gov Natural sources of PAHs include forest fires and volcanic eruptions, while anthropogenic sources, such as industrial processes, vehicle exhaust, and the burning of fossil fuels and wood, contribute more significantly to their presence in the atmosphere. nih.govgov.nt.ca

PAHs are a significant environmental concern due to their persistence and potential for long-range transport in the atmosphere. gov.nt.cafrontiersin.org They can be found in various environmental matrices, including air, water, soil, and sediment. gov.nt.canih.gov Due to their hydrophobic nature, PAHs tend to adsorb to soil and sediment particles, making these environments significant sinks for these pollutants. frontiersin.orgnih.gov The environmental concern surrounding PAHs is heightened by the fact that many of these compounds are known to be toxic, mutagenic, and carcinogenic. frontiersin.orgmdpi.com

Definition and Structural Context of 1-Chloropyrene within ClPAHs

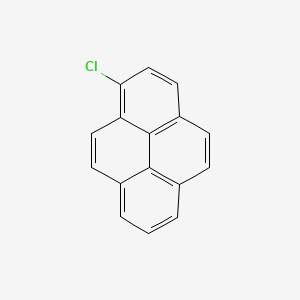

This compound is a specific type of Chlorinated Polycyclic Aromatic Hydrocarbon (ClPAH). nist.govguidechem.com ClPAHs are derivatives of PAHs where one or more hydrogen atoms on the aromatic rings have been replaced by a chlorine atom. This compound has the chemical formula C₁₆H₉Cl and a molecular weight of 236.696 g/mol . nist.govguidechem.comcas.org Its structure consists of the four-ring aromatic system of pyrene (B120774) with a single chlorine atom attached at the first position. nist.gov

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 34244-14-9 |

| Molecular Formula | C₁₆H₉Cl |

| Molecular Weight | 236.696 g/mol |

| Synonyms | 3-Chloropyrene, Pyrene, 1-chloro- |

This table summarizes the key identifiers and properties of this compound.

Formation Mechanisms of this compound

This compound is not typically produced commercially but is formed as a byproduct of various environmental and industrial processes. nih.gov Its formation is a result of the chlorination of its parent compound, pyrene.

One of the primary formation pathways for this compound is through incomplete combustion processes, particularly in the presence of chlorine-containing substances. nih.govacs.org For instance, the combustion of organic waste that contains chlorinated compounds, such as polyvinyl chloride (PVC), can lead to the formation of various ClPAHs, including this compound. nih.govacs.org During combustion, pyrene can undergo sequential chlorination, resulting in the formation of mono-, di-, tri-, and even more highly chlorinated pyrenes. nih.govacs.org

This compound can also be formed through secondary reactions in the environment. In aquatic systems, the chlorination of pyrene can occur during water disinfection processes that use chlorine. nih.govacs.orgresearchgate.net Studies have shown that when pyrene is present in water, the addition of chlorine can lead to the formation of this compound as the main product. nih.gov The presence of bromide ions in the water can influence this reaction, promoting the formation of brominated and mixed chloro-bromo pyrenes. nih.govacs.org

In the atmosphere, PAHs can undergo reactions that lead to the formation of ClPAHs. nih.gov While the specific mechanisms for the atmospheric formation of this compound are complex, it is understood that PAHs present in the atmosphere can react with chlorine-containing species.

The photochlorination of pyrene is another significant formation pathway for this compound. nih.gov This process occurs when pyrene in an aqueous solution containing chloride ions is exposed to ultraviolet (UV) or visible light. nih.gov Under acidic conditions, this reaction readily produces this compound as the primary product. nih.gov This suggests that in sunlit aquatic environments where pyrene and chloride are present, photochlorination can be a notable source of this compound. nih.govresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYHOOQHJMHHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187817 | |

| Record name | 1-Chloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34244-14-9 | |

| Record name | 1-Chloropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34244-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034244149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34244-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLOROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECZ7RUY70M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Studies of 1 Chloropyrene

Density Functional Theory (DFT) Applications in 1-Chloropyrene Research

DFT has emerged as a powerful tool for investigating the electronic structure, geometry, and chemical reactivity of molecules like this compound scirp.orgscirp.orgresearchgate.netfudutsinma.edu.ngresearchgate.netcqvip.comresearchgate.netresearchgate.net. By employing various functionals and basis sets, researchers can predict and analyze properties such as optimized molecular structures, heats of formation, frontier molecular orbital energies, and chemical reactivity descriptors scirp.orgscirp.orgresearchgate.netfudutsinma.edu.ngresearchgate.netcqvip.comresearchgate.net.

Methodologies and Basis Sets for Structural and Electronic Property Calculations

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Several combinations have been explored for this compound to determine the most suitable approach for predicting its properties.

B3LYP/6-311GMethod/Basis Set Optimization**

The B3LYP functional, combined with the 6-311G** basis set, has been identified as a highly suitable method for optimizing the ground-state geometry and predicting the heat of formation for pyrene (B120774) and its monochlorinated derivatives, including this compound scirp.orgscirp.orgresearchgate.net. Studies using this combination have shown good agreement between calculated geometrical parameters and experimental data for pyrene scirp.orgscirp.org. This method has been widely used to study the structural and electronic properties, as well as chemical reactivity, of this compound scirp.orgscirp.orgresearchgate.netfudutsinma.edu.ngresearchgate.netcqvip.comresearchgate.net. The optimization of geometries and frequencies using B3LYP/6-311G** has been performed in conjunction with other DFT levels of theory scirp.orgscirp.orgresearchgate.net.

Other DFT Levels of Theory (B3PW91, MPW1PW91, PBE1PBE)

In addition to B3LYP, other DFT levels of theory such as B3PW91, MPW1PW91, and PBE1PBE have been employed, often in conjunction with the 6-311G** basis set, for geometry optimization and frequency calculations of this compound scirp.orgscirp.orgresearchgate.net. These studies explore the influence of different exchange-correlation functionals on the calculated properties, providing a broader understanding of the computational landscape for these molecules scirp.orgscirp.orgresearchgate.net. For instance, MPW1PW91/MIDIX+ level of theory has been used to compare the reactivity and byproduct distribution of polycyclic aromatic hydrocarbons (PAHs) during chlorination researchgate.net.

Gaussian Software Package Implementation (e.g., Gaussian 03, Gaussian 09)

The computational studies on this compound have predominantly utilized the Gaussian software package, with versions such as Gaussian 03 and Gaussian 09 being frequently cited scirp.orgscirp.orgresearchgate.netfudutsinma.edu.ngresearchgate.netresearchgate.netfudutsinma.edu.ngrsc.orgconicet.gov.aru-tokyo.ac.jp. These programs provide the framework for performing DFT calculations, including geometry optimization, frequency analysis, and the computation of molecular properties scirp.orgscirp.orgresearchgate.netfudutsinma.edu.ngresearchgate.netresearchgate.netfudutsinma.edu.ngrsc.orgconicet.gov.aru-tokyo.ac.jp. Calculations are often performed on dedicated workstations, ensuring the necessary computational power for these complex simulations scirp.orgscirp.orgresearchgate.net.

Electronic Structure Analysis

Understanding the electronic structure of this compound is crucial for predicting its chemical behavior and potential applications. DFT calculations provide detailed insights into its electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and consequently the HOMO-LUMO energy gap (ΔE), are key indicators of a molecule's electronic properties, stability, and reactivity scirp.orgresearchgate.netfudutsinma.edu.ngresearchgate.netresearchgate.netresearchgate.net. Studies have calculated these values for this compound using various DFT methods scirp.orgresearchgate.netfudutsinma.edu.ngresearchgate.netresearchgate.net. The HOMO-LUMO gap is related to a molecule's chemical activity and stability, with smaller gaps generally indicating higher reactivity researchgate.net. The calculated HOMO-LUMO gap for pyrene itself (3.84 eV) has shown excellent agreement with experimental values (3.85 eV) when calculated using the B3LYP/6-311G** level of theory, validating the computational approach for its derivatives like this compound scirp.orgsemanticscholar.org. The trend in HOMO energies for pyrene and its monochlorinated derivatives indicates that this compound is less involved in electron transfer processes, suggesting it is less reactive scirp.orgresearchgate.net.

Data Tables

Table 1: Calculated Geometrical Parameters and Dipole Moments for Pyrene and Monochlorinated Derivatives (DFT/B3LYP/6-311G )** scirp.orgresearchgate.net

| Parameter | Pyrene | This compound | 2-Chloropyrene | 4-Chloropyrene (B12802569) | Unit |

| Bond Length (A) | |||||

| A (C1-C2) | 1.395 | 1.38991 | 1.38836 | 1.38904 | Å |

| B (C2-C3) | 1.391 | 1.38789 | 1.38841 | 1.38789 | Å |

| C (C3-C4) | 1.402 | 1.40067 | 1.40149 | 1.40067 | Å |

| D (C4-C5) | 1.438 | 1.43513 | 1.43669 | 1.43513 | Å |

| E (C5-C6) | 1.367 | 1.35771 | 1.35833 | 1.35771 | Å |

| Cl-C1 Bond | N/A | 1.763 | N/A | N/A | Å |

| Dipole Moment | 0.0 | 2.11 | 2.49 | 2.04 | Debye |

Note: Bond designations A, B, C, D, E refer to specific bonds within the pyrene structure as depicted in referenced figures.

Table 2: Electronic Properties of Pyrene and Monochlorinated Derivatives (DFT Calculations) scirp.orgresearchgate.net

| Property | Pyrene | This compound | 2-Chloropyrene | 4-Chloropyrene | Unit |

| HOMO Energy | -0.235 | -0.220 | -0.215 | -0.212 | a.u. |

| LUMO Energy | -0.094 | -0.079 | -0.072 | -0.074 | a.u. |

| HOMO-LUMO Gap (ΔE) | 0.141 | 0.141 | 0.143 | 0.138 | a.u. |

| HOMO-LUMO Gap (ΔE) | 3.84 | 3.84 | 3.89 | 3.76 | eV |

| Chemical Hardness (η) | 0.0705 | 0.0690 | 0.0705 | 0.0695 | a.u. |

| Electronic Potential (μ) | 0.1345 | 0.141 | 0.1445 | 0.1425 | a.u. |

| Electrophilicity (ω) | 0.1283 | 0.1441 | 0.1481 | 0.1461 | a.u. |

Compound List:

this compound

Pyrene

2-Chloropyrene

4-Chloropyrene

Chemical Reactivity and Stability Assessments

The presence and position of the chlorine substituent significantly influence the chemical reactivity and relative stability of pyrene derivatives.

Computational studies consistently indicate that this compound is more stable than its isomers, 4-chloropyrene and 2-chloropyrene. The general order of stability among these monochlorinated pyrene compounds is reported as: this compound > 4-chloropyrene > 2-chloropyrene scirp.orgscirp.orgscirp.org. This order is supported by analyses of electronic properties such as chemical hardness and electronic chemical potential scirp.orgresearchgate.net. Furthermore, this compound is considered less involved in chemical or photochemical processes involving electron transfer, contributing to its relative stability and lower reactivity compared to other isomers scirp.org.

Solvent polarity can significantly alter the electronic properties and stability of molecules. Studies have shown that as the dielectric constant of a solvent increases, the calculated ground state energies (E) of this compound and related compounds tend to decrease, suggesting increased stability in more polar solvents semanticscholar.orgfudutsinma.edu.ngresearchgate.netresearchgate.netresearchgate.net. For instance, this compound has been found to be most stable in water, a highly polar solvent semanticscholar.org. Additionally, the anisotropy of polarizability for pyrene derivatives has been observed to increase with increasing solvent polarity researchgate.netresearchgate.net. These findings highlight the importance of considering solvent effects when evaluating the electronic properties and behavior of this compound in different environments.

Thermodynamic Property Calculations

Thermodynamic properties, such as heat of formation and thermal stability, provide further insights into molecular behavior. DFT calculations have been employed to determine these properties for pyrene and its chlorinated derivatives fudutsinma.edu.ngresearchgate.net.

Studies indicate that pyrene derivatives, including this compound, are generally more thermally stable than the parent pyrene molecule fudutsinma.edu.ng. In terms of enthalpy or heat of formation, which relates to the energy required for formation, 4-chloropyrene has a slightly lower value (103.13 kJ/mol) than this compound (103.15 kJ/mol) at 298 K, suggesting 4-chloropyrene might be marginally more stable based on this specific metric . However, other computational analyses, particularly those focusing on electronic properties, generally place this compound as the most stable among the monochlorinated isomers scirp.orgscirp.orgscirp.org.

The entropy of pyrene derivatives can also influence their reactivity, with higher entropy potentially leading to increased reactivity fudutsinma.edu.ng. Enthalpic stabilization calculations suggest an order of 2-chloropyrene > this compound > pyrene, indicating a trend in stability based on enthalpy fudutsinma.edu.ng.

Compound List

Pyrene

this compound

2-Chloropyrene

4-Chloropyrene

Heat of Formation (ΔH°f)

Theoretical studies have employed Density Functional Theory (DFT) to calculate the heat of formation (ΔH°f) of this compound. The B3LYP/6-311G** method, in conjunction with the 6-311G** basis set, has been identified as a suitable approach for predicting this property, showing good agreement with available experimental data for pyrene itself scirp.orgscirp.orgscirp.org. Calculations using the Austin Model 1 (AM1) semi-empirical method have also been utilized for determining the heat of formation at 298K and 1 atm fudutsinma.edu.ngresearchgate.net.

Research indicates that the introduction of a chlorine atom into the pyrene molecule generally leads to enthalpic stabilization compared to the parent pyrene fudutsinma.edu.ngfudutsinma.edu.ng. Specifically, studies suggest an enthalpic stabilization order of 2-chloropyrene > this compound > pyrene fudutsinma.edu.ngfudutsinma.edu.ng. One study reported a heat of formation for this compound at 298 K to be approximately 103.13 kJ/mol researchgate.net. The relative stability of monochlorinated pyrene compounds, based on DFT computations, is generally reported as this compound > 4-chloropyrene > 2-chloropyrene scirp.orgscirp.orgscirp.orgresearchgate.net. This stability order is further supported by calculations of electronic chemical potential (μ) and chemical hardness (η), where lower values generally indicate greater stability. For instance, this compound exhibited the lowest μ value (0.141 a.u.) and η value (0.0690), suggesting it is the most stable among the considered monochlorinated pyrenes scirp.orgresearchgate.net.

Thermal Stability Analysis

The addition of chlorine to the pyrene molecule has been shown to enhance its thermal stability fudutsinma.edu.ng. Computational studies indicate that monochlorinated pyrene derivatives possess higher resistance to decomposition at elevated temperatures compared to the parent pyrene molecule fudutsinma.edu.ngresearchgate.net. The order of thermal stability is generally reported as 2-chloropyrene being the most stable, followed by this compound, and then pyrene, across neutral, anionic, and cationic forms fudutsinma.edu.ngresearchgate.net. This enhanced stability is attributed, in part, to the molecular structure and the influence of the chlorine substituent fudutsinma.edu.ng.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies provide insights into how this compound might interact with biological systems, though specific applications like ligand-enzyme interactions are explored here in a theoretical context.

Ligand-Enzyme Interaction Energies

While direct studies on this compound as a ligand in specific enzyme docking are not extensively detailed in the provided snippets, theoretical investigations into its chemical properties, such as electronic chemical potential and hardness, offer indirect insights into its potential interaction capabilities. These parameters influence how molecules engage in chemical processes and binding events scirp.orgresearchgate.net. For instance, a lower electronic chemical potential, as observed for this compound, suggests a greater tendency to donate electrons, which can be a factor in interaction energies scirp.orgresearchgate.net.

Theoretical Studies on Atmospheric Oxidation Mechanisms

Theoretical studies have investigated the atmospheric oxidation mechanisms of this compound, particularly its reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.

Research into the OH-initiated atmospheric oxidation mechanism of this compound has been conducted using theoretical methods rsc.org. These studies aim to elucidate the reaction pathways and kinetics involved when this compound is present in the atmosphere.

Furthermore, theoretical investigations have explored the reaction mechanisms of Cl atom-initiated atmospheric oxidations of pyrene and its derivatives, including this compound rsc.org. These studies found that Cl addition pathways to pyrene are highly exothermic and occur without significant potential barriers, suggesting they can readily take place under typical atmospheric conditions rsc.org. The calculated atmospheric lifetimes of pyrene due to reactions with Cl atoms were estimated, providing insights into its persistence in the atmosphere rsc.org. The positions of chlorine addition in detected ClPAHs, such as this compound, were found to be consistent with areas of high frontier electron density, indicating formation through secondary reactions with chlorine atoms rsc.orgacs.org. The photostabilities of ClPAHs, including this compound, have also been studied, showing that they decay via first-order kinetics, with this compound exhibiting moderate photostability relative to other chlorinated PAHs acs.org.

OH-Initiated Atmospheric Oxidation

Theoretical and computational studies have been employed to elucidate the atmospheric oxidation pathways of this compound (1-ClPy) initiated by hydroxyl radicals. These investigations typically utilize Density Functional Theory (DFT) to optimize molecular structures and calculate reaction energies and barriers. Common computational methods include the MPWB1K/6-311+G(3df,2p) and B3LYP/6-31G** levels of theory. researchgate.netresearchgate.netacs.orgresearcher.life

The primary mechanism for the OH-initiated oxidation of this compound involves the addition of the OH radical to the aromatic rings of the molecule. These addition reactions are generally found to be exothermic and occur without significant activation energy barriers, allowing them to proceed readily under atmospheric conditions. rsc.org Computational studies have identified that the OH radical can add to form multiple intermediate adducts. For this compound, it has been reported that the addition reactions with OH radicals can produce at least seven main intermediate adducts. researchgate.netresearchgate.net

Following the initial OH addition, these adducts can further react with atmospheric oxidants such as molecular oxygen (O₂) and nitrogen oxides (NOx). The subsequent reaction pathways, including hydrogen abstraction, intramolecular rearrangements, and additions of O₂, play significant roles in determining the final atmospheric degradation products. researchgate.netresearchgate.netrsc.org The rate constants for these elementary reaction steps are often estimated using theoretical methods like Transition State Theory (TST), sometimes incorporating Wigner tunneling corrections to account for quantum mechanical effects. researchgate.netresearchgate.net

Summary of Theoretical and Computational Findings for OH-Initiated Oxidation:

| Aspect | Description |

| Initiation Step | Addition of OH radical to the aromatic rings of this compound. |

| Computational Methods | Density Functional Theory (DFT) is commonly used. Specific levels include MPWB1K/6-311+G(3df,2p) and B3LYP/6-31G**. researchgate.netresearchgate.netacs.orgresearcher.life |

| Reaction Nature | Addition reactions are generally exothermic and proceed without significant potential barriers. rsc.org |

| Intermediate Formation | Formation of multiple intermediate adducts (e.g., seven main adducts for 1-ClPy) through OH addition. researchgate.netresearchgate.net |

| Subsequent Reactions | Adducts react with O₂ and NOx, undergoing processes like hydrogen abstraction, intramolecular rearrangements, and further additions. researchgate.netresearchgate.netrsc.org |

| Rate Constant Estimation | Transition State Theory (TST), often with Wigner tunneling corrections, is employed to estimate rate constants for elementary reaction steps. researchgate.netresearchgate.net |

| Key Publication | A significant theoretical study on the OH-initiated atmospheric oxidation mechanism of this compound was published in Computational and Theoretical Chemistry in 2017. acs.orgresearcher.lifeacs.orgdaneshyari.com |

Cl Radical-Initiated Atmospheric Oxidation

The atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs), including chlorinated derivatives like this compound, can also be initiated by chlorine (Cl) radicals. While specific detailed computational studies focusing solely on this compound's reaction with Cl radicals were not explicitly detailed in the provided snippets, general principles derived from studies on similar PAHs are applicable. rsc.org

Theoretical investigations of Cl radical-initiated oxidation of PAHs, such as pyrene and anthracene, indicate that Cl atom addition to the aromatic rings is a highly exothermic process with no significant potential energy barriers. This suggests that these reactions are efficient and occur readily in the atmosphere, particularly in environments where Cl radical concentrations are significant, such as marine boundary layers. rsc.org

Summary of Theoretical and Computational Findings for Cl Radical-Initiated Oxidation (General for PAHs):

| Aspect | Description |

| Initiation Step | Addition of Cl radical to the aromatic rings of this compound. |

| Reaction Nature | Cl atom addition reactions are highly exothermic and typically occur without potential barriers, facilitating rapid atmospheric reactions. rsc.org |

| Intermediate Formation | Formation of Cl-adducts, which then react with O₂/NOx. rsc.org |

| Subsequent Reactions | Adducts undergo reactions with O₂ and NOx, leading to products like chlorinated ketones and hydroperoxides through various pathways including O₂ addition, NO addition, and bond cleavages. rsc.org |

| Atmospheric Significance | Cl atom reactions can be important in specific environments like marine boundary layers. rsc.org |

| Computational Approach | DFT calculations are used to determine reaction mechanisms, energies, and rate constants for elementary steps. rsc.org |

Compound Name Table

| Common Name | IUPAC Name / Formula | CAS Registry Number |

| This compound | C₁₆H₉Cl | 34244-14-9 |

| Hydroxyl radical | ·OH | - |

| Chlorine radical | ·Cl | - |

Environmental Fate and Transformation of 1 Chloropyrene

Occurrence and Distribution in Environmental Matrices

1-Chloropyrene has been detected across various environmental compartments, reflecting its widespread presence and persistence. Its distribution is influenced by emission sources, atmospheric transport, and partitioning between different phases innocua.netnih.govoregonstate.edu.

Air (Particulate and Gaseous Phases)

This compound is found in both the gaseous and particulate phases of ambient air. Studies indicate that lower molecular weight ClPAHs, including this compound, distribute between these phases similarly to parent PAHs innocua.net. Concentrations in urban air have been reported, with seasonal variations observed. For instance, in an urban site in Japan, this compound was detected at the highest concentration among the studied ClPAHs, with an annual mean of 7.5 pg m⁻³ acs.orgresearchgate.netacs.org. Levels were generally higher in winter than in summer, suggesting that lower temperatures may favor its distribution into the particle phase oregonstate.eduresearchgate.netacs.orgnih.govacs.org. Traffic exhaust has been identified as a significant source contributing to ClPAHs, including this compound, in urban air innocua.net.

Table 3.1.1: this compound Concentrations in Ambient Air

| Location | Phase | Concentration (pg m⁻³) | Season/Period | Notes | Reference |

| Urban site, Japan | Particulate | 7.5 (annual mean) | 2002 | Highest detected ClPAH concentration | acs.orgresearchgate.netacs.org |

| Urban site, Japan | Combined gas & particle | 2.4 - 18.9 | Winter vs. Summer | Higher in winter, indicating temperature-dependent phase partitioning | nih.gov |

| Urban air | Combined gas & particle | Several hundred times lower than Pyrene (B120774) | Not specified | Parent PAH (Pyrene) concentration was 20 ng/m³ in an urban street | innocua.net |

Water (e.g., Tap Water, Seawater)

While less extensively documented than air, this compound and other ClPAHs have been detected in tap water and seawater innocua.netoregonstate.edu. Their presence in tap water can be linked to the chlorination process used for disinfection, where chlorine can react with organic matter to form by-products reagent.co.ukzerowater.eu. Studies have also indicated the presence of ClPAHs in sediments, suggesting potential pathways for their entry into aquatic systems researchgate.net.

Soil and Sediment

This compound is a prevalent ClPAH found in soil samples. Research employing pressurized liquid extraction has identified this compound as predominant in studied soil samples, particularly those from chemical industrial complexes and e-waste recycling facilities researchgate.net. This suggests that industrial activities and waste management processes are significant sources of this compound contamination in soil. Due to their lipophilic nature, PAHs and their chlorinated derivatives tend to sorb strongly to soil and sediment particles heraldopenaccess.us.

Table 3.1.3: this compound in Soil Samples

| Location Type | Predominant ClPAH | Detected Concentration (pg/g) | Toxic Equivalency Quotient (pg-TEQ/g) | Reference |

| Chemical industrial complex | This compound | Not specified | 5717 | researchgate.net |

| E-waste recycling facility | This compound | Not specified | 3871 | researchgate.net |

| Main traffic road | This compound | Not specified | 2061 | researchgate.net |

| Farmland | This compound | Not specified | 11 | researchgate.net |

Human Urine Samples as Biomarkers of Exposure

Metabolites of this compound found in human urine have shown potential as biomarkers for evaluating exposure levels to ClPAHs researchgate.netnih.govfigshare.comacs.org. Research has identified specific oxidative metabolites of this compound formed by human cytochrome P450 enzymes. The detection of these metabolites in human urine samples, as well as in liver S9 fractions, suggests their utility in biomonitoring human exposure to ClPAHs researchgate.netnih.govfigshare.comacs.org.

Degradation Pathways and Kinetics

The environmental persistence of this compound is influenced by various degradation processes, including photodegradation.

Photodegradation

Photodegradation is a significant abiotic pathway for the transformation of PAHs and their chlorinated derivatives in the environment heraldopenaccess.us. Laboratory experiments simulating atmospheric photoreactions have shown that this compound undergoes photodegradation. Studies indicate that ClPAHs generally decay according to first-order reaction rate kinetics acs.orgnih.gov. The photostability of this compound has been investigated, with findings suggesting it is more photostable than some other ClPAHs like 6-chlorobenzo[a]pyrene (B1618961), but less photostable than parent PAHs acs.org. The presence of radical sensitizers, such as 9,10-anthraquinone, can accelerate the photodegradation rate of this compound and lead to dechlorination, forming pyrene nih.gov. Photolysis of chlorophenanthrenes and 7-chlorobenz[a]anthracene has been observed to proceed via initial chlorine abstraction, followed by oxidative degradation acs.org.

Direct Photolysis

Direct photolysis involves the absorption of photons by the this compound molecule itself, leading to its breakdown. Studies indicate that ClPAHs, including this compound, generally undergo direct photolysis via a first-order reaction model researchgate.netsemanticscholar.org. The photostability of ClPAHs can vary, with some studies suggesting that this compound is less photostable than certain other chlorinated PAHs, such as 6-chlorobenzo[a]pyrene researchgate.netsemanticscholar.org. Laboratory experiments simulating atmospheric photoreactions have shown that the photodegradation of this compound in toluene (B28343) follows a first-order reaction with a rate constant of approximately 0.72 h⁻¹ nih.gov. However, photolysis rates in natural sunlight are considerably slower than those observed under laboratory conditions with specific UV wavelengths, reflecting the lower intensity and broader spectral distribution of sunlight researchgate.net. The half-life of this compound under sunlight conditions has been reported to be between 6.4 to 23 hours, while in laboratory settings at 300 nm, it can range from 4.3 to 680 minutes researchgate.net.

Sensitized Photochemical Reactions (e.g., with Anthraquinone)

The presence of photosensitizers can significantly influence the photodegradation rates of this compound. 9,10-Anthraquinone (AQ) has been identified as a radical sensitizer (B1316253) that can accelerate the photodegradation of this compound nih.gov. In the presence of AQ, the photodegradation rate of this compound is elevated compared to its absence nih.gov. Furthermore, AQ can promote the dechlorination of this compound, leading to the formation of pyrene nih.gov. This process likely involves the generation of reactive radical species by the sensitizer, which then participate in the degradation of the target compound.

Dechlorination via Photolysis

Photochemical processes can lead to the removal of the chlorine atom from this compound, a process known as photolytic dechlorination. This transformation yields pyrene nih.gov. While direct photolysis can lead to the cleavage of the C-Cl bond, the efficiency of this process is influenced by the energy of the absorbed photons, with shorter wavelengths generally promoting bond breakage more effectively acs.org. The presence of sensitizers like anthraquinone (B42736) has been shown to facilitate this dechlorination pathway nih.gov.

Solvent Effects on Photodegradation

The solvent medium plays a critical role in the photochemical degradation of this compound. Studies on similar compounds suggest that solvent polarity can influence degradation rates, with less polar solvents sometimes leading to faster reactions, potentially due to increased solubility of oxygen or altered photochemical pathways figshare.comnih.gov. For instance, the degradation rates of flame retardants showed an order of acetone (B3395972) > toluene > n-hexane, indicating a solvent effect nih.gov. While specific quantitative data for this compound across a range of solvents is limited, the general trend for PAHs suggests that solvent properties can significantly impact their photostability and degradation pathways researchgate.netfigshare.com.

Quantitative Structure-Property Relationship (QSPR) Models for Photolysis

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the photodegradation half-lives and quantum yields of chlorinated polycyclic aromatic hydrocarbons (ClPAHs), including this compound semanticscholar.orgacs.orgdoi.orgnih.govnih.govalljournals.cnresearchgate.netnih.gov. These models utilize molecular descriptors derived from quantum chemical calculations to establish relationships between molecular structure and photochemical behavior. Key descriptors that influence the photolysis of ClPAHs include the energies of frontier molecular orbitals (e.g., E(LUMO-1), E(HOMO+1)), average molecular polarizability (α), and various combinations of HOMO-LUMO energies acs.orgdoi.orgnih.govnih.gov. Generally, ClPAHs with higher values for descriptors like E(LUMO-1) and E(HOMO+1) tend to be more photostable, while those with higher average molecular polarizability may degrade faster acs.orgdoi.orgnih.gov. A notable QSPR model achieved a cross-validated R² value of 0.960 for predicting photodegradation half-lives of atmospheric ClPAHs acs.orgdoi.org.

Table 1: QSPR Model Descriptors Influencing ClPAH Photodegradation

| Descriptor | Influence on Photodegradation Rate | Reference |

| E(LUMO-1) | Decreases rate | acs.orgdoi.orgnih.gov |

| E(HOMO+1) | Decreases rate | acs.orgdoi.orgnih.gov |

| Average Molecular Polarizability (α) | Increases rate | acs.orgdoi.orgnih.gov |

| E(LUMO) - E(HOMO) | Decreases rate | acs.orgdoi.orgnih.gov |

| (E(LUMO) - E(HOMO))² | Decreases rate | acs.orgdoi.orgnih.gov |

| E(LUMO) + E(HOMO) | Increases rate | acs.orgdoi.org |

| Most positive net atomic charges on H (Q(H)⁺) | Increases rate | acs.orgdoi.org |

Bioremediation and Chemical Oxidation

Bioremediation and chemical oxidation are important environmental processes that can transform or degrade this compound. While research specifically detailing the bioremediation pathways of this compound is limited, studies on related PAHs and chlorinated aromatics provide insights into potential transformation mechanisms.

Transformation Products

The oxidation of this compound by human cytochrome P450 enzymes has been investigated, revealing the formation of several oxidative metabolites acs.orgacs.orgacs.orgacs.org. The primary metabolites identified are hydroxylated derivatives, specifically 8-hydroxy-1-chloropyrene, 6-hydroxy-1-chloropyrene, and 3-hydroxy-1-chloropyrene doi.orgacs.org. These reactions are catalyzed by enzymes such as CYP1A1, CYP1B1, and CYP2A13, with CYP1A1 being particularly efficient in metabolizing this compound doi.orgacs.org. These hydroxylated products can potentially serve as biomarkers for exposure assessment acs.orgacs.orgacs.org. While these studies focus on mammalian metabolism, they highlight the susceptibility of the pyrene ring to oxidative attack, which is also relevant to microbial and chemical oxidation processes.

General microbial degradation pathways for PAHs often involve initial oxidation steps, such as dioxygenation or monooxygenation, leading to hydroxylated intermediates, followed by ring cleavage scirp.orgnih.gov. For chlorinated aromatic compounds, bioremediation can involve dechlorination (reductive or oxidative) and ring cleavage pathways, often mediated by specific microbial consortia. Chemical oxidation methods, such as those employing Fenton's reagent or persulfate, can also lead to the formation of hydroxylated PAHs and other oxygenated products.

Table 2: Identified Oxidative Metabolites of this compound

| Metabolite Name | Formation Pathway | Primary Enzyme Involved | Reference |

| 8-Hydroxy-1-chloropyrene | Oxidation of this compound | CYP1A1, CYP2A13 | doi.orgacs.org |

| 6-Hydroxy-1-chloropyrene | Oxidation of this compound | CYP1A1, CYP1B1, CYP2A6 | doi.orgacs.org |

| 3-Hydroxy-1-chloropyrene | Oxidation of this compound | CYP1A1, CYP2A13 | doi.orgacs.org |

Compound List:

this compound (1-ClPy)

Pyrene (Py)

9,10-Anthraquinone (AQ)

6-Chlorobenzo[a]pyrene (6-ClBaP)

7-Chlorobenz[a]anthracene (7-ClBaA)

Chlorophenanthrenes (ClPhe)

Chlorofluoranthenes (ClFluor)

1-Nitropyrene (1-NP)

2-Nitropyrene (2-NP)

2-Nitrofluoranthene (2-NF)

3-Nitrofluoranthene (3-NF)

8-Nitrofluoranthene (8-NF)

Polychlorinated biphenyls (PCBs)

Polychlorinated dibenzo-p-dioxins (PCDDs)

Polychlorinated dibenzofurans (PCDFs)

Polychlorinated naphthalenes (PCNs)

Brominated polycyclic aromatic hydrocarbons (BrPAHs)

Halogenated polycyclic aromatic hydrocarbons (XPAHs)

2,4,6-Trichlorophenol

Atmospheric Transport and Seasonal Variability

This compound is frequently detected in the atmosphere, predominantly adsorbed onto particulate matter nih.govinnocua.netnih.govnih.govacs.orgacs.orgoregonstate.edu. Its presence and concentration in the air are influenced by emission sources, atmospheric transport mechanisms, and degradation processes.

Seasonal Variations in Atmospheric Concentration

Research has revealed distinct seasonal patterns in the atmospheric concentrations of this compound nih.govinnocua.netnih.govacs.org. Typically, higher concentrations are observed during the winter months, with a notable decrease during the summer nih.govinnocua.netnih.govacs.org. This seasonal variability is largely attributed to the influence of ambient temperature on the phase partitioning of this compound. During colder winter periods, the compound tends to partition more from the vapor phase into the particle phase, leading to elevated levels on atmospheric particulates nih.gov.

A study conducted in an urban site in Japan investigated these seasonal trends by collecting air samples over a week in each season of 2002. The findings indicated that this compound levels ranged from a low of 2.4 pg/m³ in the summer to a high of 18.9 pg/m³ in the winter nih.gov. While specific concentrations for spring and autumn were not detailed in this particular report, the general trend shows a decrease in concentration from winter to summer nih.govinnocua.netnih.govacs.org.

Atmospheric Transport and Sources

The atmospheric transport of this compound is understood within the broader context of polycyclic aromatic hydrocarbon (PAH) transport. Global and regional atmospheric transport models, such as GEOS-Chem and CanMETOP, are utilized to simulate the movement of PAHs, incorporating factors like gas-particle partitioning, chemical reactions, and deposition acs.orgresearchgate.netcopernicus.orgharvard.educopernicus.org. These models help in understanding how compounds like this compound can travel long distances.

Evidence suggests that air masses carrying chlorinated polycyclic aromatic hydrocarbons (ClPAHs), including this compound, can originate from industrial regions, such as China, and be transported to other geographical areas, like Japan oregonstate.edu. The formation of this compound in the atmosphere is thought to result from secondary reactions involving chlorine atoms and precursor PAHs nih.govacs.org.

Atmospheric Fate and Degradation

| Season | Concentration (pg/m³) | Source |

| Winter | 18.9 | nih.gov |

| Summer | 2.4 | nih.gov |

Compound Names Mentioned:

this compound

Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs)

Polycyclic Aromatic Hydrocarbons (PAHs)

Pyrene

6-chlorobenzo[a]pyrene

9,10-dichlorophenanthrene (B1359921)

7-chlorobenz[a]anthracene

Chlorofluoranthene

Chlorophenanthrenes

Metabolism and Biotransformation of 1 Chloropyrene

In Vitro Metabolic Studies

In vitro studies utilizing human CYP enzymes have elucidated the primary metabolic pathways for 1-chloropyrene, identifying key enzymes responsible for its oxidation. These studies have also highlighted the formation of hydroxylated metabolites, which retain agonist activity for the human AhR researchgate.netacs.org.

Toxicological Research and Biological Interactions of 1 Chloropyrene

Aryl Hydrocarbon Receptor (AhR) Ligand Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in cellular responses to xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. AhR activation can lead to the induction of various genes involved in metabolism, cell differentiation, and immune responses, and is often associated with toxicological outcomes.

Agonist Activity of 1-Chloropyrene and its Metabolites

Studies have indicated that this compound (1-Cl-Pyr) itself exhibits agonist activity for the human AhR researchgate.netfigshare.comnih.govacs.orgnih.gov. Furthermore, oxidative metabolites of 1-Cl-Pyr, formed through the action of cytochrome P450 (CYP) enzymes, have also demonstrated AhR agonist potential researchgate.netfigshare.comnih.govacs.org. Research has identified that 1-Cl-Pyr is metabolized most efficiently by CYP1A1, followed by CYP1B1 and CYP1A2 researchgate.netnih.govacs.org. The identification of these metabolites in human liver S9 fractions and urine samples suggests their potential utility as biomarkers for assessing exposure to ClPAHs researchgate.netfigshare.comnih.govacs.org.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activity of this compound and Related Compounds

| Compound/Metabolite | AhR Activity | Notes | Reference |

| This compound (1-Cl-Pyr) | Agonist activity | Observed in studies | researchgate.netfigshare.comnih.govacs.orgnih.gov |

| Metabolites of 1-Cl-Pyr | Agonist activity | Formed by CYP enzymes | researchgate.netfigshare.comnih.govacs.org |

| Pyrene (B120774) (Parent PAH) | Generally less potent AhR agonist than some ClPAHs; minor changes at low doses; antagonist in some contexts | Comparative studies | gdut.edu.cn |

| Other ClPAHs (general) | Many enhance AhR activity compared to parent PAHs | General observation | nih.gov |

Cellular Toxicity Studies

Research has investigated the effects of this compound on cellular functions, particularly in liver cells, to understand its toxicological impact at the cellular level.

Hepatotoxicity Assessments

Studies utilizing human L02 hepatocytes have evaluated the hepatotoxicity of this compound nih.govresearchgate.netx-mol.netresearcher.life. In these investigations, exposure to 1-Cl-Pyr at concentrations ranging from 5 to 500 nM for 24 hours did not result in significant changes in cell viability nih.govresearchgate.netx-mol.net. Despite the lack of overt cytotoxicity at these levels, transcriptomic analyses revealed that exposure to 1-Cl-Pyr did alter gene expression profiles, indicating cellular responses were occurring nih.govresearchgate.netx-mol.net. In other cellular models, such as HepG2 cells, pyrene and its derivatives, including this compound, have been shown to induce mild toxic effects, with selective impacts on mitochondria and lysosomes observed for pyrene nih.gov.

Metabolic Perturbation Analysis

Beyond direct cytotoxicity, this compound has been shown to induce significant metabolic perturbations in cells.

A key finding from studies using human L02 hepatocytes is that both pyrene and this compound induced notable metabolic perturbations nih.govresearchgate.netx-mol.net. Among the affected pathways, glycerophospholipid metabolism was identified as the most significantly perturbed pathway following exposure to these compounds nih.govresearchgate.netx-mol.netmdpi.com. This disruption suggests a potential for this compound to interfere with cell membrane integrity and function. Other metabolic pathways significantly affected include oxidative phosphorylation (OXPHOS), glycolysis, and fatty acid β-oxidation, all of which are critical for cellular energy production nih.govresearchgate.netx-mol.net. Specifically, exposure to this compound at 50 nM was observed to down-regulate OXPHOS by inhibiting the activity of complex I nih.govresearchgate.netx-mol.net.

Table 2: Cellular Effects and Metabolic Perturbations in L02 Hepatocytes by this compound

| Endpoint/Pathway | Effect of this compound | Concentration/Context | Reference |

| Cell Viability | No significant change | 5-500 nM (24h) | nih.govresearchgate.netx-mol.net |

| Gene Expression | Altered profiles | 5, 50 nM | nih.govresearchgate.netx-mol.net |

| AhR Gene Induction (e.g., CYP1A1) | Not significantly induced | 5, 50 nM | nih.govresearchgate.netx-mol.net |

| Overall Metabolic Perturbation | Notable perturbation | All tested (5-500 nM) | nih.govresearchgate.netx-mol.net |

| Significantly Perturbed Pathways | |||

| Glycerophospholipid Metabolism | Most significantly perturbed pathway; indicates potential cell membrane damage | All tested (5-500 nM) | nih.govresearchgate.netx-mol.netmdpi.com |

| Oxidative Phosphorylation (OXPHOS) | Up-regulation at 5 nM; Down-regulation at 50 nM (inhibits Complex I) | 5 nM, 50 nM | nih.govresearchgate.netx-mol.net |

| Glycolysis | Perturbed | All tested (5-500 nM) | nih.govresearchgate.netx-mol.net |

| Fatty Acid β-oxidation | Perturbed | All tested (5-500 nM) | nih.govresearchgate.netx-mol.net |

Compound List:

this compound (1-Cl-Pyr)

Pyrene (Pyr)

Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs)

Polycyclic Aromatic Hydrocarbons (PAHs)

1-Nitropyrene

1-Methylpyrene

CYP1A1

CYP1B1

CYP1A2

CYP2B6

Aryl Hydrocarbon Receptor (AhR)

Glycerophospholipid

Oxidative Phosphorylation (OXPHOS)

| Metabolic Pathway | Concentration of 1-Cl-Pyr | Effect Observed | Citation(s) |

| Oxidative Phosphorylation | 5 nM | Up-regulation | researchgate.netnih.govx-mol.net |

| Oxidative Phosphorylation | 50 nM | Down-regulation (inhibition of Complex I) | researchgate.netnih.gov |

| Glycolysis | Not specified | Identified as a perturbed pathway | researchgate.netnih.govx-mol.net |

| Fatty Acid β-oxidation | 5 nM | Up-regulation | researchgate.netnih.gov |

Advanced Analytical Methodologies for 1 Chloropyrene

Chromatographic Techniques

Chromatographic methods are fundamental for separating 1-Chloropyrene from other components in a sample before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated polycyclic aromatic hydrocarbons (ClPAHs) like this compound d-nb.infonih.gov. This method separates compounds based on their boiling points and affinities for a stationary phase within a GC column, followed by ionization and mass analysis in the MS detector. GC-MS is particularly effective for identifying and quantifying compounds in various matrices due to its high selectivity and sensitivity nih.govnih.govjournaljocamr.com.

Research has demonstrated the application of GC-MS/MS (tandem mass spectrometry) for the analysis of halogenated PAHs in environmental samples, such as atmospheric deposition d-nb.infonih.gov. In these studies, GC-MS/MS, often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, provides enhanced selectivity and lower detection limits compared to single quadrupole MS d-nb.infonih.gov. For instance, GC-MS/MS has been utilized for the determination of persistent organic pollutants (POPs) in air, soil, and human milk, meeting stringent methodological requirements d-nb.infonih.gov. While specific LODs for this compound using GC-MS were not detailed in the provided search results, typical LODs for similar compounds in environmental matrices can range from parts per billion (ppb) to parts per trillion (ppt) levels when using sensitive detection modes chromatographyonline.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds, including those that are not volatile enough for GC researchgate.netresearchgate.netopenaccessjournals.comwikipedia.org. HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. Detection is typically achieved using UV-Vis absorption or fluorescence detectors, which are highly sensitive for PAHs researchgate.netresearchgate.netnih.gov.

HPLC has been employed for the analysis of this compound and its metabolites, often coupled with fluorescence detection for enhanced sensitivity researchgate.netnih.gov. For example, a method for the quantitative analysis of 1-hydroxypyrene (B14473) (a metabolite of pyrene (B120774), related to this compound) in urine utilized HPLC with fluorescence detection, achieving a low limit of detection (1.37 nmol/L) and a short run time of 10 minutes nih.gov. This highlights HPLC's capability for sensitive and efficient analysis of pyrene derivatives nih.gov. HPLC methods often involve reversed-phase chromatography (RP-HPLC) using C18 columns with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with water researchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation power of LC with the identification and quantification capabilities of tandem mass spectrometry nih.govresearchgate.netacs.orgresearchgate.netnih.gov. This technique is highly valuable for analyzing complex mixtures and identifying trace amounts of analytes in environmental and biological samples due to its high sensitivity, selectivity, and specificity nih.govresearchgate.netacs.orgresearchgate.netnih.gov.

LC-MS/MS has been instrumental in identifying oxidative metabolites of this compound, providing detailed structural information through fragmentation patterns researchgate.netacs.org. Studies have used LC-MS/MS coupled with C18 columns and gradient elution with acetonitrile and water mobile phases for the analysis of these metabolites researchgate.net. The technique allows for the detection of molecular ions and characteristic fragment ions, enabling confident identification and quantification researchgate.netacs.orgresearchgate.net. For instance, LC-MS/MS methods have reported limits of detection as low as 1 ppb, with potential for ppt (B1677978) detection after preconcentration nih.gov. The use of MRM acquisition mode in LC-MS/MS ensures optimal sensitivity for trace analysis, making it suitable for detecting compounds like this compound and its derivatives in various matrices nih.govresearchgate.net.

Ultra-High Performance Liquid Chromatography-Single Quadrupole Mass Spectrometry (UHPLC-SQ)

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, utilizing smaller particle size columns and higher mobile phase flow rates to achieve faster separations and improved resolution researchgate.netlcms.cz. When coupled with mass spectrometry, such as a single quadrupole (SQ) mass spectrometer, UHPLC-SQ offers a sensitive and robust platform for routine analysis lcms.czthermofisher.com.

UHPLC-SQ systems are designed for high-speed analysis, enabling the detection of compounds eluting within very narrow peak widths, a characteristic of UHPLC separations lcms.cz. Single quadrupole mass spectrometers, like the Thermo Scientific ISQ EC, provide sensitivity and selectivity for routine MS analysis and can be seamlessly integrated with UHPLC systems thermofisher.com. While specific applications of UHPLC-SQ directly to this compound were not detailed in the search results, the technology is broadly applied to pharmaceutical analysis, impurity profiling, and the detection of small molecules in complex matrices lcms.czthermofisher.com. The ability to achieve fast scanning speeds is crucial for maintaining chromatographic resolution with UHPLC, ensuring accurate data quality lcms.cz.

Spectroscopic Techniques

Spectroscopic techniques provide complementary information for the identification and characterization of this compound, particularly by leveraging its inherent fluorescence properties.

Fluorescence Spectroscopy

Fluorescence Spectroscopy is a highly sensitive and selective method for detecting and characterizing molecules that emit light after absorbing excitation radiation. Polycyclic Aromatic Hydrocarbons (PAHs), including pyrene derivatives like this compound, are known to be fluorescent researchgate.netoptica.org. Fluorescence spectroscopy can be used for direct detection in HPLC, or as a standalone technique for qualitative analysis.

Fluorescence Line-Narrowing (FLN) Spectroscopy, in particular, offers enhanced spectral resolution, allowing for more precise identification of compounds, even in complex mixtures optica.org. FLN has been explored as an off-line identification method for LC separations, where analytes are deposited onto a thin-layer chromatography (TLC) plate after LC separation, and then analyzed by FLN spectroscopy optica.org. This hyphenated approach combines the separation power of LC with the detailed spectral information from FLN, facilitating the identification of compounds like this compound, even in the presence of spectrally interfering species optica.org. The fluorescence emission spectrum of this compound can provide information about its vibrational structure, aiding in its identification optica.org.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic compounds. In the study of this compound, NMR techniques have been instrumental in confirming the identity of synthesized standards and, more significantly, in characterizing its oxidative metabolites acs.orgresearchgate.netresearchgate.netguidechem.com.

While specific ¹H and ¹³C NMR spectral data for this compound itself are not extensively detailed in the provided literature, NMR plays a vital role in the comprehensive analysis of its biological transformations. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to determine the precise structures of metabolites formed through enzymatic or chemical processes acs.orgresearchgate.netresearchgate.net. These multidimensional NMR experiments allow for the mapping of proton-carbon correlations, providing detailed insights into the connectivity and spatial arrangement of atoms within the complex metabolite structures acs.orgresearchgate.net.

| NMR Technique | Application/Finding | Source Reference |

| ¹H NMR | Structural characterization of this compound and its metabolites; identification of proton environments. | acs.orgresearchgate.netresearchgate.netguidechem.com |

| ¹³C NMR | Structural elucidation, identification of carbon environments, and confirmation of metabolite structures. | acs.orgresearchgate.netresearchgate.netguidechem.com |

| COSY | Establishing proton-proton correlations for detailed structural analysis of metabolites. | acs.orgresearchgate.net |

| HMBC | Determining long-range proton-carbon correlations to elucidate the carbon skeleton and connectivity of metabolites. | acs.orgresearchgate.net |

| HSQC | Directly correlating protons to their directly attached carbons, aiding in the assignment of ¹³C NMR signals for metabolites. | acs.orgresearchgate.net |

Derivatization Strategies for Enhanced Detection

Derivatization is a critical sample preparation technique used to convert analytes into derivatives that are more amenable to analysis by specific instrumental methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This process often enhances volatility, thermal stability, chromatographic behavior, and ionization efficiency, thereby improving sensitivity and selectivity.

Trimethylsilyl (B98337) (TMS) Derivatization

Trimethylsilyl (TMS) derivatization is a widely employed method, particularly for the analysis of polar compounds by GC-MS researchgate.netresearchgate.netaustinpublishinggroup.comdcu.iesigmaaldrich.comrestek.comnih.govchemcoplus.co.jp. This technique involves replacing active hydrogen atoms in molecules with trimethylsilyl groups, which significantly reduces polarity and increases volatility and thermal stability, making them suitable for GC separation and MS detection researchgate.netresearchgate.netaustinpublishinggroup.comdcu.iesigmaaldrich.comrestek.comnih.govchemcoplus.co.jp. Common TMS derivatizing reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used in conjunction with Trimethylchlorosilane (TMCS) researchgate.netdcu.iesigmaaldrich.comrestek.comnih.gov.

While specific studies detailing TMS derivatization of this compound are limited in the provided literature, TMS derivatization of related chlorinated phenols has shown potential for achieving sensitivities in the low parts per billion range nih.gov. However, it is noted that TMS derivatives of chlorophenols can hydrolyze back to their native, more polar forms, necessitating careful handling and prompt analysis nih.govnih.govorganicchemistrydata.orgresearchgate.netchemrxiv.org. Research into automated TMS derivatization protocols aims to mitigate issues related to the instability of some TMS derivatives and improve throughput for metabolomic studies nih.gov.

1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) Derivatization

1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) has emerged as a novel derivatization reagent designed to enhance the performance of LC-ESI-MS/MS analysis, particularly for phenolic compounds and hydroxylated polycyclic aromatic hydrocarbons (OHPAHs) nih.govcranfield.ac.uknist.govresearchgate.net. This strategy has been successfully applied to related compounds such as 1-hydroxypyrene, a common metabolite of polycyclic aromatic hydrocarbons nih.govcranfield.ac.uknist.govresearchgate.net.

Future Research Directions

Elucidation of Undetermined Metabolic Pathways for ClPAHs

While significant strides have been made, the metabolic pathways of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) are not yet fully understood. scirp.orgscirp.orgresearchgate.netnih.govresearchgate.netrsc.org Research has established that 1-chloropyrene (1-Cl-Pyr) is metabolized in humans primarily by cytochrome P450 (CYP) enzymes. scirp.orgscirp.orgresearchgate.netnih.govresearchgate.net Specifically, CYP1A1 has been identified as the most efficient enzyme in this process, with CYP1B1 and CYP1A2 also playing a role. scirp.orgresearchgate.netnih.govresearchgate.net This metabolic action leads to the formation of at least three distinct oxidative metabolites. scirp.orgresearchgate.netnih.govresearchgate.net

However, the complete sequence of metabolic events and the full range of resulting byproducts remain to be charted. Integrated transcriptomics and metabolomics studies have provided deeper insights, showing that exposure to 1-Cl-Pyr significantly perturbs key cellular processes in human hepatocytes. scirp.orgontosight.ai Even at low concentrations, it induces notable disturbances in glycerophospholipid metabolism, suggesting potential damage to cell membranes. scirp.orgontosight.ai Furthermore, pathways related to energy production, such as oxidative phosphorylation (OXPHOS), glycolysis, and fatty acid β-oxidation, are significantly affected. scirp.orgontosight.ai

A key finding is the dose-dependent effect of this compound on energy metabolism. At a concentration of 50 nM, it has been observed to cause a down-regulation of OXPHOS through the inhibition of mitochondrial complex I. scirp.orgontosight.ai Interestingly, transcriptomic data reveals that while gene expression profiles are clearly altered by 1-Cl-Pyr exposure, there is no corresponding significant induction of genes typically associated with the aryl hydrocarbon receptor (AhR) pathway, such as CYP1A1 and CYP1B1. scirp.orgontosight.ai This suggests that the modes of action for this compound are complex and vary with exposure levels. ontosight.ai

Future research must focus on identifying all intermediate metabolites and final breakdown products. Understanding these pathways is crucial for accurately assessing the toxicological risks associated with this compound and other ClPAHs.

Comprehensive Assessment of Environmental and Health Impacts

A thorough assessment of the environmental and health impacts of this compound is imperative. It is recognized as a ubiquitous environmental contaminant, present in air, soil, and water. mdpi.com Its formation is linked to the incomplete combustion of organic materials and the subsequent reaction of parent PAHs with chlorine in the environment. mdpi.com Studies have detected this compound in urban air, with concentrations observed to be higher during winter months.

The health concerns associated with this compound are significant, as evidence suggests that chlorination can increase the toxicity of PAHs. Research indicates that some ClPAHs exhibit greater mutagenicity and AhR activity than their non-chlorinated parent compounds. scirp.orgresearchgate.netnih.gov Laboratory studies on human liver cells have shown that exposure to this compound disrupts cellular metabolism, pointing to mechanisms for potential cell damage. scirp.orgontosight.ai Furthermore, an epidemiological study on power plant workers found a positive correlation between serum levels of halogenated PAHs, including this compound, and health issues such as pulmonary hypofunction and hypertension.

The following table details the observed environmental presence and health effects of this compound.

| Aspect | Finding | Reference |

| Environmental Occurrence | Found in air, water, and soil. Formed from incomplete combustion and secondary chlorination. | mdpi.com,, |

| Toxicity Profile | Can exhibit greater mutagenicity and AhR activity than parent pyrene (B120774). | scirp.org, researchgate.net, nih.gov, |

| Cellular Impact | Perturbs glycerophospholipid metabolism and energy production pathways in human hepatocytes. | scirp.org, ontosight.ai |

| Observed Health Correlation | Serum levels linked to pulmonary hypofunction and hypertension in an occupational cohort. |

Future research must expand upon these findings to establish clear dose-response relationships and to understand the long-term health consequences of chronic, low-level environmental exposure.

Exploration of this compound as a Precursor in Materials Science

Beyond its role as an environmental compound, this compound holds potential as a building block in materials science. The pyrene nucleus is highly valued for its unique electronic and photophysical properties, making it a key component in the development of organic electronics such as organic light-emitting diodes (OLEDs). scirp.orgrsc.org

The synthesis of monochlorinated pyrenes is a strategic step toward creating advanced functional materials. scirp.orgscirp.org The addition of a chlorine atom to the pyrene structure alters its electronic properties, including the HOMO-LUMO energy gap, which in turn influences its stability, reactivity, and photophysical behavior. scirp.orgresearchgate.net This makes this compound, a readily synthesized monosubstituted derivative, an attractive precursor for materials with tailored optical and electronic characteristics. scirp.orgrsc.org

While the chlorine atom is less reactive in common cross-coupling reactions compared to bromine or iodine, its strong electron-withdrawing nature is precisely the property desired for certain applications. Theoretical and experimental studies confirm that this compound's modified electronic structure makes it a promising candidate for use in optoelectronic devices. It can serve as a foundational molecule for the synthesis of more complex pyrene-based dyes and functional polymers. The general strategy of using halogenated aromatics as precursors for creating larger, conjugated systems is well-established in organic synthesis, and this compound fits within this paradigm as a valuable starting material. ontosight.ai

Future exploration in this area should focus on developing synthetic pathways that leverage the unique reactivity and electronic signature of the this compound molecule to construct novel materials for applications in sensing, organic electronics, and photovoltaics.

Q & A

Basic Research Questions

Q. How is 1-Chloropyrene synthesized and purified for laboratory use?

- Methodological Answer : this compound is synthesized via photochlorination of pyrene under acidic conditions with UV/visible light, yielding >95% this compound as the primary product . Purification involves HPLC fractionation using methanol/water gradients, followed by characterization via ¹H-NMR and GC-MS to confirm identity and purity (>95%) . For laboratory-scale preparation, recrystallization in non-polar solvents (e.g., hexane) is recommended to remove residual reactants.

Q. What analytical methods are used to detect and quantify this compound and its metabolites?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is standard. For hydroxylated metabolites (e.g., 3-, 6-, and 8-hydroxy-1-chloropyrene), excitation/emission wavelengths of 348 nm/391 nm are optimal . Quantification uses calibration curves (0.001–1 µM, R² > 0.99), with a detection limit of 0.001 µM. Gas chromatography-mass spectrometry (GC-MS) is employed for environmental samples, particularly for distinguishing chlorinated isomers .

Q. What are the known toxicological implications of this compound exposure?

- Methodological Answer : this compound exhibits mutagenicity in Salmonella typhimurium TA98/TA100 strains via direct DNA adduct formation . Its hydroxylated metabolites activate aryl hydrocarbon receptor (AhR)-mediated pathways, similar to benzo[a]pyrene. In vitro assays using human liver microsomes reveal CYP1A1/1B1-mediated bioactivation, suggesting potential carcinogenicity. Toxicity studies should prioritize metabolic profiling using recombinant CYP enzymes .

Advanced Research Questions

Q. How do human CYP enzymes catalyze the oxidation of this compound, and what are the differences in metabolite profiles among variants?

- Methodological Answer : CYP1A1 and CYP1B1.1 catalyze 6- and 8-hydroxylation, while CYP2A13 variants preferentially oxidize the 8-position . Kinetic assays (1.25–80 µM substrate) show CYP1A1 has higher catalytic efficiency (kcat/Km) for 6-hydroxylation (0.45 min⁻¹µM⁻¹) than CYP2A13.1 (0.12 min⁻¹µM⁻¹) . Allelic variants (e.g., CYP2A13.3) exhibit reduced activity due to Thr134 insertion altering active-site geometry . Use reconstituted monooxygenase systems with NADPH-P450 reductase for reproducible assays .

Q. What computational approaches are used to predict the stability and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G level calculates electronic properties and stability. This compound has a dipole moment of 2.11 D, indicating moderate polarity, while 4-chloropyrene (2.04 D) is more stable in chlorinated media . Molecular docking (e.g., AutoDock Vina) predicts binding affinities: CYP2A13.1 shows stronger interaction (U = –16.9 kcal/mol) than CYP2A6 (U = 38.2 kcal/mol), correlating with experimental Ks values (0.74 µM vs. 2.9 µM) .

Q. How does this compound behave in environmental matrices, and what are its degradation pathways?

- Methodological Answer : this compound undergoes OH radical-initiated atmospheric oxidation, forming epoxy and diol intermediates . Computational studies (e.g., Gaussian 09) reveal activation energies of ~15 kcal/mol for initial OH addition. In soil, microbial degradation is limited; photolytic degradation under UV light (λ = 254 nm) is more effective, with half-lives <24 hours in aqueous suspensions . Monitor degradation using LC-MS/MS with isotopic labeling for pathway validation.

Q. How can contradictory data on catalytic efficiencies of CYP enzyme variants be resolved?

- Methodological Answer : Discrepancies (e.g., CYP2A13.3’s low kcat vs. CYP2A13.1) arise from structural variations like Thr134 insertion, which reorients Asn297 in the I-helix, reducing substrate proximity to the heme iron (distance increases by ~1.2 Å) . Resolve conflicts by:

- Conducting spectral binding assays (Type I binding) to measure ΔAmax/Ks ratios.

- Performing molecular dynamics simulations to assess active-site flexibility .

- Validating kinetic parameters across multiple substrate concentrations (5–80 µM) .

Q. What molecular interactions determine the binding affinity of this compound with CYP active sites?

- Methodological Answer : Key interactions include π-π stacking between pyrene rings and Phe residues (e.g., Phe134 in CYP2A13) and hydrophobic contacts with Val117. Distance metrics (C6 of this compound to heme iron: 4.13 Å in CYP2A13 vs. 3.93 Å in CYP2A6) explain regioselectivity differences . Use PyMOL for visualizing docking poses and calculating ligand-interaction energies (U values). For CYP1A1, stronger interactions (U = –49.0 kcal/mol) correlate with higher 6-hydroxylation activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.